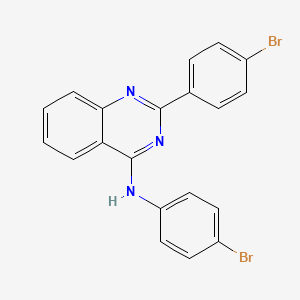

N,2-bis(4-bromophenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N,2-bis(4-bromophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br2N3/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIAKJMEDASQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,2-bis(4-bromophenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzonitrile with 4-bromobenzyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N,2-bis(4-bromophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,2-bis(4-bromophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Substituent Variations

- 6-Bromo-N,4-diphenylquinazolin-2-amine (C₂₀H₁₄BrN₃): Features a phenyl group at the 4-position and bromine at the 6-position.

- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Synthesized via Suzuki coupling, this compound replaces bromophenyl with a benzodioxolyl group at the 6-position and a thiophene-methylamine group. The electron-rich benzodioxolyl moiety may enhance solubility and kinase inhibition properties .

Antitumor Activity

- N-(4-Fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) : Exhibits potent activity against MGC-803 gastric cancer cells (IC₅₀ = 0.18 μM). The methylthio group at the 2-position may improve membrane permeability compared to bromophenyl substituents .

- N,2-Bis(4-bromophenyl)quinazolin-4-amine : While specific IC₅₀ data are unavailable, bromine’s electron-withdrawing effects likely stabilize interactions with hydrophobic enzyme pockets, similar to kinase inhibitors like Clk1 .

Kinase Inhibition

- Substituted 6-Arylquinazolin-4-amines : Demonstrated selective inhibition of CDC2-like kinases (Clk). The 6-aryl group’s size and electronics critically influence selectivity; bromophenyl’s bulk may restrict binding to certain kinase isoforms .

Physicochemical and Structural Properties

Crystallography and Intermolecular Interactions

Data Tables

Key Findings and Implications

- Substituent Effects : Bromine at the 2- and 4-positions enhances lipophilicity and halogen bonding but may reduce solubility. Morpholine or thiophene groups improve water solubility and target selectivity.

- Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki) enables versatile aryl introductions, critical for optimizing bioactivity .

- Structural Insights : Planar quinazoline cores with hydrogen bonding and π-stacking are conserved across derivatives, suggesting shared mechanisms of action .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Nucleophilic substitution | 99 | >95 | |

| Microwave coupling | 58 | >95 |

Basic: How is the crystal structure of this compound validated?

Methodological Answer:

X-ray crystallography using SHELXL or SHELXS is standard for structural validation :

- Data collection : Agilent SuperNova diffractometers with Cu-Kα radiation (λ = 1.54184 Å) are used for high-resolution data.

- Refinement : Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions (riding model) with Uiso = 1.2×Ueq of parent atoms .

- Validation metrics : R-factor < 0.08 and wR-factor < 0.25 indicate reliable refinement. For example, the title compound showed R = 0.073 and wR = 0.216 .

Advanced: How do substituent variations (e.g., bromine position) affect biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Bromine at para positions : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CLK1 inhibition, IC50 < 1 µM) .

- Methoxy vs. nitro groups : Methoxy substituents improve solubility but reduce P-glycoprotein inhibition (logP reduction by 0.5 units), while nitro groups enhance antibacterial activity via RNA polymerase binding .

- Comparative assays : Orthogonal assays (e.g., kinase profiling vs. cytotoxicity screens) distinguish target-specific effects from off-target toxicity .

Q. Table 2: Substituent Effects on Activity

| Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromophenyl | CLK1 kinase | 0.89 | |

| 4-Nitrophenyl | Bacterial RNA polymerase | 3.4 | |

| 4-Methoxyphenyl | P-glycoprotein | >10 |

Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:

- Standardized assays : Use ATP concentration-matched kinase assays (e.g., Reaction Biology’s HotSpot platform) to minimize variability .

- Batch validation : LCMS purity >95% (e.g., Agilent 1200 HPLC with diode array detection) ensures compound integrity .

- Orthogonal validation : Confirm inhibitory activity using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Docking studies : Use Schrödinger’s Glide or AutoDock Vina with homology-modeled targets (e.g., CLK1 kinase, PDB: 4Z34). Bromophenyl groups align with hydrophobic subpockets in ATP-binding sites .

- MD simulations : GROMACS or AMBER trajectories (50 ns) assess binding stability (RMSD < 2 Å) and hydrogen bond retention (e.g., quinazoline N1 with kinase hinge region) .

- Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < −30 kcal/mol correlates with sub-µM IC50) .

Basic: What spectroscopic techniques confirm structural integrity?

Methodological Answer:

- NMR : H and C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups) .

- HRMS : Confirm molecular formula (e.g., [M+H] at m/z 475.95 for CHBrN) .

- FTIR : C=N stretching (1600–1650 cm) and N-H bending (1500–1550 cm) confirm quinazoline core .

Advanced: How to optimize crystallization for X-ray studies?

Methodological Answer:

- Solvent screening : Use vapor diffusion with 1:1 DMSO/ethanol mixtures for needle-shaped crystals .

- Temperature control : Crystallize at 4°C to slow nucleation and improve crystal size (0.2 × 0.1 × 0.1 mm optimal) .

- Hydrogen bonding : N-H···N interactions (2.8–3.0 Å) stabilize packing, as seen in dimeric structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.